molecular formula C11H7BrF3NO2 B1413873 Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate CAS No. 1805594-52-8

Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate

Cat. No. B1413873
CAS RN: 1805594-52-8
M. Wt: 322.08 g/mol
InChI Key: PAFAEGUYQNBKRC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate is a complex organic compound. It contains several functional groups including an ester (benzoate), a nitrile (cyano), a halogen (bromo), and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent . The bromo and cyano groups could be introduced via electrophilic substitution reactions . The ester group could be formed via a reaction with ethyl alcohol .


Molecular Structure Analysis

The molecular formula of Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate is C11H7BrF3NO2 . The presence of multiple functional groups would likely result in a complex three-dimensional structure. The exact structure would depend on the specific arrangement of these groups on the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced via nucleophilic substitution reactions . The nitrile group could be hydrolyzed to form a carboxylic acid . The ester could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and ester groups could increase its solubility in polar solvents . The bromo and trifluoromethyl groups could potentially increase its density and boiling point .

Safety And Hazards

As with any chemical, handling Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)6-3-4-8(11(13,14)15)7(5-16)9(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFAEGUYQNBKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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